molecular formula C2H4O B1213735 Ethylene oxide CAS No. 75-21-8

Ethylene oxide

Cat. No.: B1213735
CAS No.: 75-21-8
M. Wt: 44.05 g/mol
InChI Key: IAYPIBMASNFSPL-UHFFFAOYSA-N
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Description

Ethylene oxide is a flammable gas with a somewhat sweet odor. It dissolves easily in water. This compound is a man-made chemical that is used primarily to make ethylene glycol (a chemical used to make antifreeze and polyester). A small amount (less than 1%) is used to control insects in some stored agricultural products and a very small amount is used in hospitals to sterilize medical equipment and supplies.
This compound appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant.
Oxirane is a saturated organic heteromonocyclic parent that is a three-membered heterocycle of two carbon atoms and one oxygen atom. It has a role as a mouse metabolite, an allergen and a mutagen. It is a saturated organic heteromonocyclic parent, an oxacycle and a gas molecular entity.
The major use of this compound is as a chemical intermediate in the manufacture of ethylene glycol. This compound is also used as a sterilizing agent for medical equipment and a fumigating agent for spices. The acute (short-term) effects of this compound in humans consist mainly of central nervous system depression and irritation of the eyes and mucous membranes. Chronic (long-term) exposure to this compound in humans can cause irritation of the eyes, skin, nose, throat, and lungs, and damage to the brain and nervous system. There also is some evidence linking this compound exposure to reproductive effects. EPA has concluded that this compound is carcinogenic to humans by the inhalation route of exposure. Evidence in humans indicates that exposure to this compound increases the risk of lymphoid cancer and, for females, breast cancer.
This compound is a natural product found in Terminalia chebula with data available.
This compound is colorless, odorless, flammable, toxic gaseous cyclic ether with a sweet ether-like smell. This compound is used especially in the synthesis of ethylene glycol and as a sterilizing agent for medical supplies and foods, as a fumigant and as an insecticide. Exposure to this substance is highly irritating to the eyes, skin and respiratory tract, induces nausea and vomiting and causes central nervous system depression. This compound is mutagenic in humans and chronic exposure is associated with an increased risk of leukemia, stomach cancer, pancreatic cancer and non-Hodgkin lymphoma. (NCI05)
This compound can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
This compound is also called oxirane. It is a cyclic ether that is a colorless flammable gas at room temperature, with a faintly sweet odor. It is the simplest epoxide known. Because of its special molecular structure, this compound easily participates in addition reactions;  e.g., opening its ring and thus easily polymerizing. This compound is a vital industrial chemical with diverse applications, including the manufacture of polysorbate 20 and polyethylene glycol. This compound itself is a very hazardous substance: at room temperature it is a flammable, carcinogenic, mutagenic and irritating. It is also an anaesthetic gas with a misleadingly pleasant aroma. Although too dangerous for direct household use and generally unfamiliar to consumers, this compound is used industrially for making many consumer products as well as non-consumer chemicals and intermediates. This compound is important or critical to the production of detergents, thickeners, solvents, plastics, and various organic chemicals such as ethylene glycol, ethanolamines, simple and complex glycols, polyglycol ethers and other compounds. As a poison gas that leaves no residue on items it contacts, pure this compound is a disinfectant that is widely used in hospitals and the medical equipment industry to replace steam in the sterilization of heat-sensitive tools and equipment, such as disposable plastic syringes. A very small amount (less than 1%) is used to control insects on stored agricultural products such as nuts and spices.
A colorless and flammable gas at room temperature and pressure. This compound is a bactericidal, fungicidal, and sporicidal disinfectant. It is effective against most micro-organisms, including viruses. It is used as a fumigant for foodstuffs and textiles and as an agent for the gaseous sterilization of heat-labile pharmaceutical and surgical materials. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p794)
See also: Polidocanol (monomer of);  Benzonatate (monomer of);  Laureth-5 (monomer of) ... View More ...

Mechanism of Action

Target of Action

Ethylene oxide (EtO) is a versatile and valuable compound that’s used in a wide array of applications. Its primary targets are microorganisms such as bacteria, viruses, and fungi . It is also known to interact with human tissues , particularly the eyes, skin, respiratory system, liver, central nervous system, blood, kidneys, and reproductive system .

Mode of Action

EtO is a gas that can easily penetrate materials, making it an effective sterilizing agent . It achieves sterilization by reacting with and destroying the microbial DNA . In humans, long-term exposure to EtO can cause irritation of the eyes, skin, and respiratory passages, and damage to the brain and nervous system .

Biochemical Pathways

EtO participates in a number of addition reactions that result in ring-opening . It readily reacts with aqueous solutions of hydrochloric, hydrobromic, and hydroiodic acids to form halohydrins . In plants, ethylene is synthesized from S-adenosyl-L-methionine (SAM) and then converted to EtO by the enzyme ACC oxidase .

Pharmacokinetics

EtO shows a low degree of accumulation in the body . Only 2% of inhaled EtO is metabolized to this compound, whereas 98% is exhaled unchanged . The rate of endogenous production of ethylene is 32±12 nmol/h, resulting in a body burden of 0.44±0.19 nmol/kg . The half-life of EtO in humans is estimated to be 42 minutes .

Result of Action

The primary result of EtO action is the sterilization of medical equipment and other materials, rendering them free of viable microorganisms . In humans, exposure to EtO can cause a range of health effects, including irritation of the eyes, skin, and respiratory system, and damage to the brain and nervous system . Long-term exposure to EtO increases the risk of developing certain types of cancer, including lymphoid cancer and, for females, breast cancer .

Action Environment

EtO rapidly breaks down when released to the environment . It is primarily released to the air, where it reacts with water vapor and sunlight and breaks down within a few days . EtO will dissolve in water, but most of it will quickly evaporate to the air . The general population may be exposed to EtO through breathing contaminated air or from smoking tobacco or being near someone who is smoking .

Biochemical Analysis

Biochemical Properties

Ethylene oxide plays a significant role in biochemical reactions due to its high reactivity. It interacts with various enzymes, proteins, and other biomolecules, primarily through alkylation reactions. This compound can react with nucleophilic sites in proteins, such as the amino groups of lysine residues, leading to the formation of stable adducts. These interactions can alter the structure and function of proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. This compound exposure has been shown to cause DNA damage, leading to mutations and chromosomal aberrations. This can result in altered gene expression and disrupted cellular metabolism, ultimately affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through alkylation. This compound can bind to DNA, forming adducts that interfere with DNA replication and transcription. This can lead to mutations and other genetic alterations. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, affecting their catalytic activity. These molecular interactions contribute to the cytotoxic and genotoxic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to this compound has been associated with persistent DNA damage and chronic cellular dysfunction. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative genetic damage and increased risk of carcinogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cytotoxicity and genotoxicity, while higher doses can lead to severe toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dose level is required to elicit significant biological responses. High doses of this compound have been associated with adverse effects such as neurotoxicity, reproductive toxicity, and increased cancer risk .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to ethylene glycol and other metabolites. This conversion is mediated by enzymes such as cytochrome P450 and epoxide hydrolase. This compound can also interact with cofactors such as glutathione, leading to the formation of conjugates that are excreted from the body. These metabolic pathways play a crucial role in the detoxification and elimination of this compound, affecting its overall toxicity and biological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound has been shown to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern affects its biological effects and toxicity, as these tissues are more susceptible to this compound-induced damage .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can diffuse across cell membranes and localize in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles. This compound-induced DNA damage is primarily localized in the nucleus, while its effects on cellular metabolism can be observed in the cytoplasm and mitochondria .

Properties

IUPAC Name

oxirane
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InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2
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InChI Key

IAYPIBMASNFSPL-UHFFFAOYSA-N
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Canonical SMILES

C1CO1
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Molecular Formula

C2H4O
Record name ETHYLENE OXIDE
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DSSTOX Substance ID

DTXSID0020600
Record name Ethylene oxide
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Molecular Weight

44.05 g/mol
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Physical Description

Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor.
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Boiling Point

51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F
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Flash Point

-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid)
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Solubility

Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible
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Density

0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density)
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Vapor Density

1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5
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Vapor Pressure

1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm
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Mechanism of Action

Ethylene oxide is an electrophilic agent that alkylates nucleophilic groups in biological macromolecules .... Since ethylene oxide is formed during the metabolism of ethylene, a natural body constituent, endogenous as well as exogenous sources of ethylene and ethylene oxide contribute to background alkylation of proteins such as hemoglobin and albumin, as well as DNA ... . N-(2-Hydroxyethyl)valine (HEVal) and hydroxyethylhistidine (HEHis) adducts have been frequently monitored in tissues of workers exposed to ethylene oxide in occupational settings ... . Background levels of HEVal in non-smokers ranged from 9 to 188 pmol/g globin ... Studies of smokers exposed to ethylene oxide in cigarette smoke ... and occupationally exposed workers ... have revealed higher levels of hemoglobin HEVal adducts among individuals with a GSTT1 null genotype (ie, homozygous deletion of GSTT1 gene) than among those with a GSTT1 positive genotype (ie, having at least one copy of the GSTT1 gene). ..., Ethylene oxide binding to DNA results primarily in the formation of 7-(2-hydroxyethyl)guanine (7-HEGua) ... . In DNA extracted from the lymphocytes of unexposed individuals, mean background levels of 7-HEGua ranged from 2 to 8.5 pmol/mg DNA ... Human tissue contains 10- to 15-fold higher levels of endogenous 7-HEGua than rodent tissue. ... In mice, half-lives for the removal of 7-HEGua in DNA from a variety of tissues (brain, lung, spleen, liver, and testes) were 1.5- to 3.9-fold lower than in rats ... . In both rats and mice, substantive depletion of glutathione pools has been observed following single exposure to high levels (ie, > 550 mg/cu m) of ethylene oxide ... although it should be noted that increases in tumour incidence have been observed at lower concentrations. ..., The /physiologically based pharmacokinetic (PBPK)/ models for rats, mice, and humans are qualitatively similar in their elements and provide for interspecies comparisons of internal ethylene oxide dose. The models are consistent with the conclusion that ethylene oxide is acting as a direct-acting alkylating agent in humans and rodents. Quantitative differences in response in biomarkers of exposure and effect are accounted for by differences in basic physiology between rodents and humans, rather than by factors suggesting a different mode of action., Evidence for a common mechanism of carcinogenesis in humans and experimental animals comes from studies that have demonstrated similar genetic damage in cells of exposed animals and workers. The DNA damaging activity of ethylene oxide provides its effectiveness as a sterilant, and it is this same property that accounts for its carcinogenic risk to humans.
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Impurities

Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid.
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Color/Form

Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ...

CAS No.

75-21-8
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Melting Point

-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium persulfate
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0 (± 1) mol
Type
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Reaction Step One
Name
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[Compound]
Name
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Name
ammonium persulfate
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
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Reaction Step Two
[Compound]
Name
polyether triol
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Type
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Name
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Polyol
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[Compound]
Name
organosilane
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Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
Quantity
0 (± 1) mol
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[Compound]
Name
polyisocyanate
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[Compound]
Name
polyisocyanate
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Synthesis routes and methods IV

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
0 (± 1) mol
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[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polypropylene glycol mono(meth)acrylate
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Type
reactant
Reaction Step Five
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
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Type
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Reaction Step Six

Synthesis routes and methods V

Procedure details

First, 683 parts of water, 11 parts of sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid (Eleminol RS-30 by Sanyo Chemical Industries, Ltd.), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate, and 1 part of ammonium persulfate were put in a reaction vessel equipped with a stirrer and a thermometer, and stirred at 400 rpm for 15 minutes to obtain a white emulsion. The emulsion was heated to a temperature within the system of 75° C. and reacted for 5 hours. Next, 30 parts of 1% water solution of ammonium persulfate was added and matured at 75° C. for 5 hours to obtain an aqueous dispersion liquid of vinyl resin particles (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). This was defined as [Fine Particle Dispersion Liquid 1].
Name
ammonium persulfate
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Reaction Step One
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Reaction Step One
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[Compound]
Name
sulfuric acid ester
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Reaction Step Two
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Reaction Step Two
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Reaction Step Two
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Reaction Step Two
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ammonium persulfate
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylene oxide
Reactant of Route 2
Ethylene oxide
Reactant of Route 3
Ethylene oxide
Reactant of Route 4
Ethylene oxide
Reactant of Route 5
Ethylene oxide
Reactant of Route 6
Ethylene oxide
Customer
Q & A

ANone: Ethylene oxide has the molecular formula C2H4O and a molecular weight of 44.05 g/mol.

A: Infrared (IR) spectroscopy provides insights into the vibrational modes of this compound molecules. Researchers have used mid- and far-infrared spectroscopy to analyze this compound clathrate hydrates, revealing information about hydrogen bonding and guest molecule interactions within the hydrate structures. [] Additionally, high-resolution electron energy loss spectroscopy (HREELS) can be used to study the adsorption of this compound on metal surfaces like silver, offering information about the molecular orientation and bonding characteristics. []

A: The effects of this compound sterilization on suture strength are not uniform and depend on the specific type of suture. Some sutures experience increased strength, others show decreased strength, and some remain unaffected after repeated sterilization cycles. [] The integrity of the suture's inner packaging after reprocessing can also impact its mechanical properties.

A: Yes, this compound residues can have toxic effects on biological tissues. Research has shown that ethylene chlorohydrin, a byproduct of this compound sterilization, can cause corneal endothelial toxicity in both rabbit and human corneas. [] This toxicity is concentration-dependent, with higher concentrations causing more severe effects on corneal thickness and morphology.

A: The formation of this compound on silver catalysts is believed to occur via the interaction of ethylene with molecular oxygen adsorbed on the catalyst surface. [] The use of nitrous oxide as an oxidant instead of oxygen has been shown to significantly reduce this compound formation in favor of complete oxidation products, suggesting that molecular oxygen is key for the desired reaction pathway. [] The presence of promoters or modifiers in the catalyst formulation can also significantly influence selectivity.

A: this compound is a known mutagen and carcinogen. Studies in both animals and human cell cultures have shown that it can induce sister chromatid exchanges (SCEs) and gene mutations. [, ] Inhalation exposure of rabbits to this compound resulted in dose-dependent increases in SCE rates in peripheral blood lymphocytes, demonstrating the genotoxic potential of this compound in vivo. []

A: Gas chromatography is a reliable method for quantifying residual this compound in sterilized bone grafts. [] To accurately assess residual gas concentrations, the bone chips typically undergo defatting and freeze-drying before gas sterilization and subsequent analysis.

A: Several techniques are employed to characterize block copolymers incorporating this compound. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, is valuable for determining copolymer composition, block lengths, and end-group functionalities. [, ] Size exclusion chromatography (SEC) provides information about the molecular weight distribution of the copolymers. [, , ] Additionally, differential scanning calorimetry (DSC) can be used to study the thermal properties of the copolymers, including the glass transition temperatures of the individual blocks and any potential microphase separation behavior. [, , ]

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